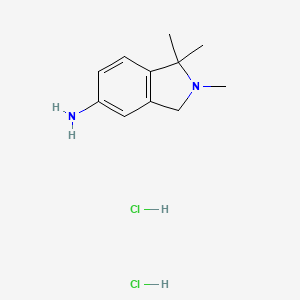
1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-trimethyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride, or 1,1,2-TMD, is a synthetic compound with a variety of applications in scientific research. It is a derivative of isoindoline, a heterocyclic compound with a five-membered ring structure. 1,1,2-TMD is an effective reagent for the synthesis of a range of other compounds, and has a wide range of applications in biochemical and physiological research.
Applications De Recherche Scientifique
1,1,2-TMD has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including peptides, steroids, and other organic molecules. It has also been used in the synthesis of a range of fluorescent compounds, which can be used in imaging and detection applications. In addition, 1,1,2-TMD has been used in the synthesis of a range of drugs, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Mécanisme D'action
1,1,2-TMD is an effective reagent for the synthesis of a range of compounds, as it is capable of forming strong covalent bonds with a variety of organic molecules. The formation of these covalent bonds is facilitated by the presence of a methyl group, which acts as a nucleophile, attacking the electrophilic center of the target molecule. This results in the formation of a covalent bond between the two molecules, which is then stabilized by the formation of a hydrogen bond.
Biochemical and Physiological Effects
1,1,2-TMD has been studied for its potential biochemical and physiological effects. Studies have shown that 1,1,2-TMD is capable of modulating the activity of a range of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 1,1,2-TMD has been shown to have an inhibitory effect on the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,2-TMD has a number of advantages for use in laboratory experiments. It is relatively simple to synthesize, and is a relatively inexpensive reagent. In addition, it is a relatively stable compound, with a long shelf life. However, there are some limitations to its use. It is a relatively toxic compound, and should be handled with care. In addition, it is not soluble in water, and must be dissolved in an organic solvent before use.
Orientations Futures
1,1,2-TMD has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. These include further studies into its biochemical and physiological effects, as well as its potential for use in drug synthesis and imaging applications. In addition, its use as a reagent for the synthesis of a range of other compounds could be explored further. Finally, its potential for use in the development of novel materials and devices could be explored.
Méthodes De Synthèse
1,1,2-TMD is typically synthesized from 1,3-dichloro-2-methyl-2-propanol, which is reacted with sodium hydroxide and methanol in a two-step process. The first step involves the formation of a sodium salt, which is then hydrolyzed in the second step to yield 1,1,2-TMD. This method is relatively simple and cost-effective, and yields a high yield of the desired product.
Propriétés
IUPAC Name |
1,1,2-trimethyl-3H-isoindol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-11(2)10-5-4-9(12)6-8(10)7-13(11)3;;/h4-6H,7,12H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSFIRHAQYIAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C)C=C(C=C2)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6608243.png)
![2-[1-(diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane](/img/structure/B6608244.png)
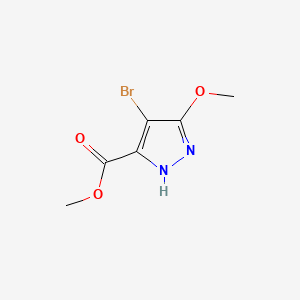


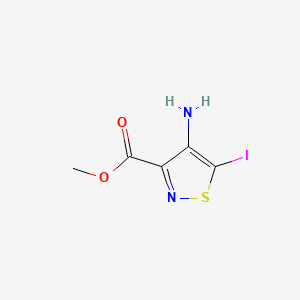
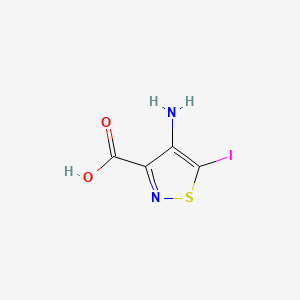
![1-(bromomethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B6608273.png)
![2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride](/img/structure/B6608277.png)
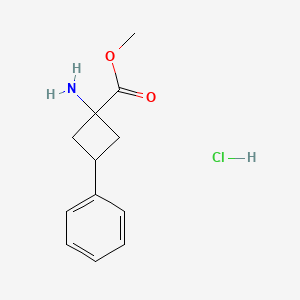
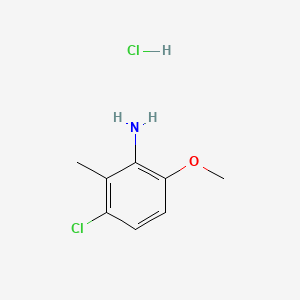
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamide hydrochloride](/img/structure/B6608337.png)
![4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B6608344.png)
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)
